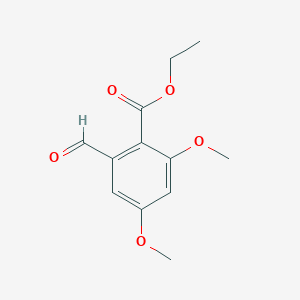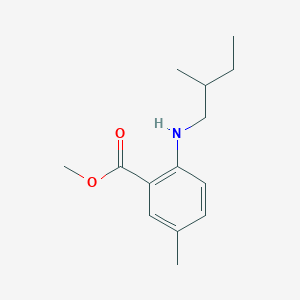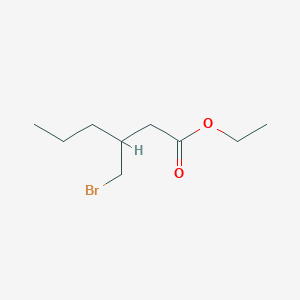
1,44-Tetratetracontanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,44-Tetratetracontanediol is a long-chain α,ω-alkanediol with the molecular formula C₄₄H₉₀O₂ . This compound is characterized by its extensive carbon chain, consisting of 44 carbon atoms, and terminal hydroxyl groups. It is part of a broader class of long-chain diols, which are known for their unique physical and chemical properties .
Méthodes De Préparation
The synthesis of 1,44-Tetratetracontanediol typically involves the hydrogenation of long-chain alkenes or alkynes . The process can be carried out using catalysts such as palladium or platinum under high-pressure hydrogenation conditions . Another method involves the reduction of long-chain dicarboxylic acids using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, which are crucial for the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
1,44-Tetratetracontanediol undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form long-chain alkanes using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
The major products formed from these reactions include long-chain carboxylic acids, alkanes, and various substituted derivatives .
Applications De Recherche Scientifique
1,44-Tetratetracontanediol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,44-Tetratetracontanediol exerts its effects is primarily related to its hydroxyl groups and long carbon chain . The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. The long carbon chain provides hydrophobic interactions , which are crucial in applications involving lipid bilayers and hydrophobic environments .
Comparaison Avec Des Composés Similaires
1,44-Tetratetracontanediol can be compared with other long-chain diols, such as:
1,22-Docosanediol (C₂₂H₄₆O₂): This compound has a shorter carbon chain and different physical properties.
1,30-Triacontanediol (C₃₀H₆₂O₂): With a chain length between 1,22-Docosanediol and this compound, it exhibits intermediate properties and applications.
The uniqueness of this compound lies in its extensive carbon chain , which provides distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
91146-06-4 |
|---|---|
Formule moléculaire |
C44H90O2 |
Poids moléculaire |
651.2 g/mol |
Nom IUPAC |
tetratetracontane-1,44-diol |
InChI |
InChI=1S/C44H90O2/c45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46/h45-46H,1-44H2 |
Clé InChI |
OPXLYNVUYUWURD-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCCCCCCCCCCCCO)CCCCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B15093481.png)
![2-[(2-Amino-2-phenylacetyl)amino]-4-methylpentanoic acid](/img/structure/B15093486.png)

![2-[(2E)-3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B15093494.png)
![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)




![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B15093557.png)

![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)
![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
